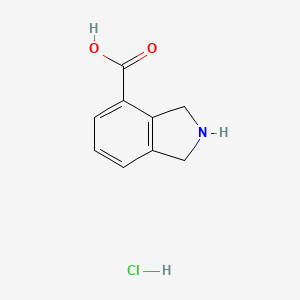

2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride

Description

The exact mass of the compound Isoindoline-4-carboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)7-3-1-2-6-4-10-5-8(6)7;/h1-3,10H,4-5H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTYORQMGZIYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-40-3 | |

| Record name | 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Multi-Modal Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The Strategic Importance of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the isoindole scaffold and its reduced form, isoindoline (2,3-dihydro-1H-isoindole), represent a privileged heterocyclic motif.[1][2] Their presence in numerous natural products and pharmacologically active agents underscores their significance.[3] The precise characterization of novel derivatives is not merely an academic exercise; it is a foundational pillar of regulatory compliance, intellectual property protection, and, most critically, patient safety. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and catastrophic clinical outcomes.

This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven methodology for the complete structure elucidation of a representative isoindoline derivative: 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride (Molecular Formula: C₉H₁₀ClNO₂). We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of orthogonal analytical methods. The narrative emphasizes the causality behind experimental choices, ensuring that the described workflow is a self-validating system for achieving irrefutable structural confirmation.

Chapter 1: Foundational Analysis and Hypothesized Structure

Before any analysis, we begin with the nominal structure as derived from its chemical name. This serves as our working hypothesis.

Key Structural Features:

-

Isoindoline Core: A bicyclic system consisting of a benzene ring fused to a five-membered reduced pyrrole ring.[1][2]

-

Carboxylic Acid Group: An -COOH group substituted at the 4-position of the aromatic ring.

-

Secondary Amine: The nitrogen atom within the five-membered ring.

-

Hydrochloride Salt: The nitrogen atom is protonated and associated with a chloride counter-ion, enhancing solubility and stability.[4]

Based on this, we can predict the molecular formula of the free base as C₉H₉NO₂ and the hydrochloride salt as C₉H₁₀ClNO₂.[5] Our analytical journey will be a process of rigorously testing this hypothesis.

Chapter 2: High-Resolution Mass Spectrometry (HRMS) – The Elemental Blueprint

Expertise & Rationale: The first and most fundamental question is "What is its elemental composition?". Low-resolution mass spectrometry provides a nominal mass, but HRMS provides an exact mass to within a few parts per million (ppm). This precision is sufficient to unequivocally determine the molecular formula, providing the first piece of robust evidence. We choose Electrospray Ionization (ESI) in positive mode as the protonated secondary amine is expected to ionize readily.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid ensures the analyte remains protonated.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

-

Acquisition: Acquire data in the m/z range of 50-1000. Use a lock mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) infused concurrently to ensure high mass accuracy.

-

Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the exact mass.

Data Presentation: Expected HRMS Results

| Parameter | Theoretical Value (for C₉H₁₀NO₂⁺) | Expected Experimental Value |

| Elemental Formula | C₉H₁₀NO₂ | C₉H₁₀NO₂ |

| Exact Mass [M+H]⁺ | 164.07060 | 164.0706 ± 0.0005 |

| Mass Accuracy | N/A | < 3 ppm |

Trustworthiness: The sub-3 ppm mass accuracy provides extremely high confidence in the calculated molecular formula, validating the atomic constituents of our hypothesized structure.

Chapter 3: Fourier-Transform Infrared (FTIR) Spectroscopy – Functional Group Fingerprinting

Expertise & Rationale: With the elemental formula confirmed, we next seek to identify the key functional groups. FTIR is a rapid, non-destructive technique perfect for this purpose. The presence of the carboxylic acid and the secondary amine hydrochloride salt should produce highly characteristic absorption bands.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the diamond crystal of the ATR accessory.

-

Background Collection: With the crystal clean, collect a background spectrum (32 scans) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Collection: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the sample spectrum over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption frequencies and compare them to known values for specific functional groups.

Data Presentation: Expected FTIR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | A very broad, strong band, often obscuring the C-H stretches.[6] The breadth is due to extensive hydrogen bonding. |

| ~3000 | C-H Stretch | Aromatic | Sharp, medium intensity peaks appearing on top of the broad O-H band. |

| 2800 - 2400 | N-H Stretch | Secondary Amine Salt (R₂NH₂⁺) | Broad, strong absorptions characteristic of an amine salt. |

| 1720 - 1680 | C=O Stretch | Carboxylic Acid | A very strong, sharp peak.[7] Its position indicates a conjugated aromatic carboxylic acid. |

| 1610 - 1550 | N-H Bend | Secondary Amine Salt | Medium to strong absorption. |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Two to three sharp bands of variable intensity. |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong intensity band.[6] |

Trustworthiness: The simultaneous observation of the broad O-H stretch, the strong C=O stretch, and the characteristic N-H stretches for an amine salt provides a powerful, self-validating confirmation of the key functional groups predicted by the hypothesized structure.

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Connectivity Map

Expertise & Rationale: NMR is the cornerstone of small molecule structure elucidation.[8][9] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For a molecule like this, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable for an unambiguous assignment.[10] We choose DMSO-d₆ as the solvent because its ability to form hydrogen bonds allows for the observation of exchangeable protons (NH and OH), which might otherwise be broadened or absent in other solvents.

Experimental Protocol: NMR Spectroscopy (500 MHz)

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire a standard 1D proton spectrum. Parameters: 16 scans, 2-second relaxation delay.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Parameters: 1024 scans, 2-second relaxation delay.

-

COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to identify scalar-coupled protons (¹H-¹H vicinal and geminal couplings).

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assembling the molecular fragments. The long-range coupling delay should be optimized for ~8 Hz.

Data Presentation: Predicted NMR Assignments

| Assignment | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| -COOH | ~13.0, br s | ~167.0 | C4, C5 |

| -NH₂⁺- | ~9.5, br s | N/A | C1, C3, C7a |

| H5 | ~7.9, d | ~128.0 | C4, C7, C3a, -COOH |

| H6 | ~7.5, t | ~130.0 | C4, C7a |

| H7 | ~7.4, d | ~125.0 | C5, C3a |

| C1-H₂ | ~4.5, s | ~52.0 | C3, C7a, C3a |

| C3-H₂ | ~4.4, s | ~50.0 | C1, C4, C3a |

| C3a | N/A | ~135.0 | N/A |

| C4 | N/A | ~132.0 | N/A |

| C7a | N/A | ~140.0 | N/A |

Note: Chemical shifts are predictive and may vary. Multiplicity: s=singlet, d=doublet, t=triplet, br s=broad singlet.

Visualization: Key Workflow & Correlation Diagrams

Caption: NMR workflow for structure elucidation.

Caption: Key expected HMBC correlations.

Trustworthiness: The interlocking web of correlations from the 2D NMR experiments provides a definitive and self-consistent map of the molecular structure. For example, a key HMBC correlation from the aromatic proton H5 to the carbonyl carbon of the carboxylic acid would unambiguously place the -COOH group at the C4 position, confirming the regiochemistry.

Chapter 5: Single-Crystal X-Ray Crystallography – The Gold Standard

Expertise & Rationale: While the combination of MS and NMR provides incontrovertible proof of the chemical constitution and connectivity, it does not directly observe the three-dimensional arrangement of atoms in space. Single-crystal X-ray crystallography is the ultimate arbiter of structure, providing a precise 3D model of the molecule in the solid state.[11][12] Its ability to resolve stereochemistry and confirm absolute structure makes it the gold standard.[13]

Experimental Workflow: X-Ray Crystallography

-

Crystal Growth (The Critical Step): The primary challenge is growing a single, diffraction-quality crystal. A slow evaporation method is often successful.

-

Dissolve the compound to saturation in a suitable solvent (e.g., a methanol/water mixture).

-

Loosely cap the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

-

-

Crystal Mounting & Data Collection: Mount a suitable crystal (<0.5 mm) on a diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern data.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

Data Presentation: Representative Crystallographic Data Table

| Parameter | Example Value | Significance |

| Formula | C₉H₁₀ClNO₂ | Confirms elemental composition in the unit cell. |

| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |

| Unit Cell (a, b, c, β) | a=5.5Å, b=9.8Å, c=9.9Å, β=78° | Dimensions of the repeating unit. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the data. A value <5% is excellent. |

Trustworthiness: A successfully refined crystal structure with a low R-factor is considered definitive proof. It not only confirms the connectivity established by NMR but also reveals bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state.

Chapter 6: Integrated Analysis – A Unified Conclusion

The power of this multi-modal approach lies in its orthogonality. Each technique probes a different physical property of the molecule, and the final structure must be consistent with all datasets.

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [cymitquimica.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. bionmr.unl.edu [bionmr.unl.edu]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

physicochemical properties of 2,3-Dihydro-1H-isoindole-4-carboxylic acid HCl

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1H-isoindole-4-carboxylic acid HCl

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride (HCl). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and spectral characteristics of this heterocyclic compound. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from analogous structures, and validated analytical methodologies to present a robust scientific profile. The protocols detailed herein are designed to be self-validating, providing a framework for the empirical determination of the compound's properties.

Introduction and Scientific Context

The isoindole scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds.[1] Its derivatives are explored for a wide range of therapeutic applications, underscoring the importance of a thorough characterization of novel analogues. 2,3-Dihydro-1H-isoindole-4-carboxylic acid, as a bifunctional molecule featuring a constrained cyclic amine and a carboxylic acid, presents a unique profile for molecular design and drug development. The hydrochloride salt form is typically employed to enhance solubility and stability.

This guide serves as a foundational resource for scientists working with this compound, providing both established data and predictive insights based on established chemical theory. The subsequent sections will detail the compound's chemical identity, its core physicochemical properties, its expected spectral characteristics, and the experimental protocols required for their validation.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the cornerstone of all physicochemical analysis.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1965309-40-3 | [2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2] |

| Molecular Weight | 199.63 g/mol | [2] |

| Canonical SMILES | C1C2=C(C=CC=C2C(=O)O)CN1.Cl | N/A |

| InChI Key | (Generated from structure) | N/A |

The structure consists of a benzene ring fused to a pyrrolidine ring, with a carboxylic acid substituent at the 4-position of the isoindole core. The hydrochloride salt is formed by the protonation of the secondary amine in the pyrrolidine ring.

Physicochemical Properties: A Detailed Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Physical State and Appearance

Based on related isoindole derivatives and similar small organic molecules, 2,3-Dihydro-1H-isoindole-4-carboxylic acid HCl is expected to be a crystalline solid at room temperature. The color can vary from white to off-white or tan, depending on purity.

Melting Point

The melting point is a crucial indicator of purity and lattice energy. While no experimental value is publicly available for this specific compound, a sharp melting range is indicative of high purity.

-

Expected Behavior: As an organic salt, a relatively high melting point, likely exceeding 200°C, is anticipated.

-

Causality: The ionic interaction between the chloride anion and the protonated isoindoline cation, in addition to hydrogen bonding from the carboxylic acid, contributes to a stable crystal lattice requiring significant thermal energy to disrupt.

Solubility

Solubility is a key parameter for drug delivery and formulation.

Table 2: Predicted and Expected Solubility Profile

| Solvent | Expected Solubility | Rationale and Scientific Insight |

| Water | High | The presence of the hydrochloride salt and the carboxylic acid group allows for strong ion-dipole interactions and hydrogen bonding with water molecules. |

| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate the ionic and polar functional groups of the molecule. |

| Ethanol | Moderately Soluble | Solubility is expected to be slightly lower than in methanol due to the increased non-polar character of the ethyl group. |

| DMSO | Soluble | The polar aprotic nature of DMSO makes it a good solvent for many organic salts. |

| Dichloromethane | Sparingly Soluble | The non-polar nature of this solvent makes it a poor choice for solvating a charged species. |

Acidity Constant (pKa)

The pKa values dictate the ionization state of the molecule at different physiological pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. This molecule is amphoteric, having both an acidic (carboxylic acid) and a basic (secondary amine) center.

-

Carboxylic Acid pKa: The pKa of the carboxylic acid is expected to be in the range of 3.5 - 4.5 . This is slightly more acidic than a typical aliphatic carboxylic acid due to the electron-withdrawing effect of the adjacent aromatic ring.

-

Amine pKa: The pKa of the protonated secondary amine (isoindolinium ion) is expected to be in the range of 9.0 - 10.0 . This value is crucial for understanding its charge state in the body.

The following diagram illustrates the logical workflow for determining these crucial pKa values.

Caption: Workflow for pKa determination.

Spectroscopic Characterization

Spectroscopic data provides unambiguous confirmation of the chemical structure. While specific spectra for this compound are not available, the expected features are outlined below based on established principles.[1][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Signals expected in the range of 7.0-8.0 ppm. The substitution pattern will lead to a specific splitting pattern.

-

Methylene Protons (CH₂): The two CH₂ groups of the pyrrolidine ring will likely appear as distinct signals in the 4.0-5.0 ppm range.

-

Carboxylic Acid Proton (COOH): A broad singlet is expected far downfield, typically >10 ppm, and is exchangeable with D₂O.[4]

-

Amine Proton (NH₂⁺): A broad singlet, also exchangeable with D₂O, with a chemical shift dependent on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A characteristic signal in the 165-185 ppm region.[4]

-

Aromatic Carbons: Multiple signals in the 120-150 ppm range.

-

Methylene Carbons (CH₂): Signals expected in the 40-55 ppm range.

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

N-H Stretch (Amine Salt): A broad absorption in the 2400-2800 cm⁻¹ region.

-

C-N Stretch: A medium absorption around 1200 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): In positive ion mode, the expected base peak would correspond to the molecular ion of the free base [M+H]⁺ at m/z 164.07. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 162.06 would be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following are detailed, self-validating protocols for determining the key physicochemical properties.

Protocol for Melting Point Determination

-

Objective: To determine the melting range of the compound.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

Finely grind a small sample of the compound.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat at a rate of 10-15 °C/min for a rough determination.

-

Repeat with a fresh sample, heating at a slower rate (1-2 °C/min) near the approximate melting point to determine the precise range from the onset of melting to complete liquefaction.

-

-

Trustworthiness: A sharp melting range (e.g., < 2 °C) is a strong indicator of high purity.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility in water.

-

Methodology: Based on the OECD Guideline 105.

-

Procedure:

-

Add an excess amount of the compound to a known volume of distilled water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

-

-

Self-Validation: The experiment should be run in triplicate. The persistence of solid material at the end of the experiment confirms that an excess was used and equilibrium was achieved.

The following diagram outlines the logical flow of the shake-flask solubility protocol.

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Discovery of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides that increase CFTR mediated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount.[1][2] This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and characterization of this compound. We will explore the expected spectral data, providing detailed interpretations and the causal reasoning behind the experimental choices.

Introduction: The Significance of this compound

The isoindole scaffold is a privileged structural motif found in a variety of biologically active compounds and functional materials.[2] The specific derivative, this compound, offers a unique combination of a rigid bicyclic core with a carboxylic acid functionality, making it an attractive starting material for drug discovery and chemical biology. Its hydrochloride salt form enhances solubility and stability, crucial properties for pharmaceutical development.

Accurate spectral analysis is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide will provide the foundational spectroscopic knowledge required to confidently work with this versatile molecule.

Molecular Structure and Key Spectroscopic Features

Before delving into individual techniques, it is essential to understand the molecular structure and anticipate the key signals we expect to observe.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are recommended due to the compound's polarity and the presence of exchangeable protons.[3][4]

-

Referencing: The solvent peak will be used as the internal standard. For CD₃OD, the residual proton signal appears around 3.31 ppm, and for DMSO-d₆, it is at 2.50 ppm.[3]

-

Acquisition: A standard ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for adequate signal-to-noise.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0-13.0 | broad singlet | 2H | -COOH and N⁺H₂ | The acidic proton of the carboxylic acid and the ammonium proton are expected to be broad and downfield.[5] Their chemical shifts can be highly dependent on concentration and residual water.[6] |

| ~7.5-7.8 | multiplet | 3H | Aromatic CH | The three protons on the benzene ring will appear in the aromatic region. The electron-withdrawing carboxylic acid group and the fused ring system will influence their precise shifts. |

| ~4.5 | singlet | 2H | N-CH₂-Ar | The two methylene protons attached to the nitrogen and the aromatic ring are expected to be a singlet due to free rotation. |

| ~4.3 | singlet | 2H | N-CH₂-Ar | The other set of methylene protons in the isoindole ring system. |

Causality in Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is deliberate. It can solvate the hydrochloride salt and allows for the observation of the exchangeable -COOH and -N⁺H₂ protons. In contrast, using D₂O would lead to the exchange of these protons with deuterium, causing their signals to disappear, which can also be a useful diagnostic experiment.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is typically required for ¹³C NMR compared to ¹H NMR.

-

Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width is used, and a longer acquisition time with more scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[5] |

| ~140-145 | Quaternary Aromatic C | The two aromatic carbons at the fusion points of the rings. |

| ~125-135 | Aromatic CH | The three protonated aromatic carbons. |

| ~120-125 | Quaternary Aromatic C | The aromatic carbon attached to the carboxylic acid group. |

| ~50-55 | N-CH₂ | The two methylene carbons of the isoindole ring. |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized compound. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ as the base peak.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₉H₁₀ClNO₂

-

Molecular Weight: 199.63 g/mol [7]

-

Expected [M+H]⁺ (for the free base): 164.0706 m/z (calculated for C₉H₁₀NO₂⁺)

Fragmentation Pathway:

Caption: Predicted ESI-MS fragmentation pathway.

The primary fragmentation pathways would likely involve the loss of water from the carboxylic acid and the loss of the entire carboxylic acid group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.

Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

-

Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H | Stretching (from carboxylic acid, often overlapping with N-H)[5] |

| ~3000 | N⁺-H | Stretching (from the ammonium salt) |

| ~1700 | C=O | Stretching (from the carboxylic acid)[5] |

| ~1600, ~1475 | C=C | Aromatic ring stretching |

| ~1200-1300 | C-N | Stretching |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state.[5]

Conclusion

The comprehensive spectral analysis of this compound using NMR, MS, and IR spectroscopy provides a self-validating system for its structural confirmation. The predicted data presented in this guide, based on fundamental principles and data from related structures, serves as a robust framework for researchers in their synthetic and developmental endeavors. By understanding the causality behind the expected spectral features and the rationale for the chosen experimental protocols, scientists can confidently characterize this important chemical entity.

References

- ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- ResearchGate. (2025). Recent Developments in Isoindole Chemistry.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- CymitQuimica. (n.d.). This compound.

- National Institutes of Health. (n.d.). The chemistry of isoindole natural products.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.

- Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).

Sources

- 1. researchgate.net [researchgate.net]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.washington.edu [chem.washington.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thieme-connect.de [thieme-connect.de]

- 7. This compound [cymitquimica.com]

An In-depth Technical Guide to the Solubility of 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride in a range of organic solvents. Recognizing the absence of extensive public data on this specific molecule, this document synthesizes fundamental principles of solubility with predictive methodologies and detailed experimental protocols. It is designed to empower researchers, chemists, and drug development professionals to systematically approach the characterization of this compound's solubility profile, a critical parameter in process chemistry, formulation development, and analytical method design. The guide is structured to build from theoretical understanding to practical application, ensuring scientific integrity and providing actionable insights for laboratory work.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It influences bioavailability, dictates the feasibility of various dosage forms, and is a critical parameter in the design of purification, crystallization, and analytical processes.[1][2][3] this compound, a molecule with a fused bicyclic core, a carboxylic acid, and a secondary amine hydrochloride salt, presents a unique combination of functional groups that govern its interactions with different solvent environments.

The presence of both a hydrogen bond-donating carboxylic acid and an ionizable amine hydrochloride suggests a complex solubility profile that will be highly dependent on the properties of the organic solvent.[4][5] This guide will deconstruct the factors influencing its solubility and provide a robust pathway for its empirical determination.

Theoretical Framework: Predicting Solubility from Physicochemical Properties

In the absence of direct experimental data, a predictive approach based on the molecule's structural attributes and the principles of thermodynamics is the logical starting point. The adage "like dissolves like" is a simplified but powerful concept rooted in the thermodynamics of mixing.[6]

Analysis of the Molecular Structure

This compound possesses several key structural features that will dictate its solubility:

-

Isoindoline Core: A bicyclic aromatic system that contributes to the molecule's rigidity and provides a nonpolar surface area.

-

Carboxylic Acid Group (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its presence generally enhances solubility in polar, protic solvents.[4][7]

-

Secondary Amine Hydrochloride (-NH2+Cl-): An ionic center that significantly increases polarity. This salt form is often employed to enhance aqueous solubility but can have varied effects in organic solvents depending on their polarity and ability to solvate ions.[7][8][9]

Key Physicochemical Parameters for Solubility Prediction

-

pKa: The acidity of the carboxylic acid and the basicity of the isoindoline nitrogen are critical. For a similar structure, 2,3-dihydro-1H-isoindole-1-carboxylic acid, a predicted pKa of 1.80 is noted.[10] This suggests a relatively strong carboxylic acid. The pKa of the isoindoline nitrogen will influence the stability of the hydrochloride salt.

-

logP (Octanol-Water Partition Coefficient): This parameter indicates the lipophilicity or hydrophobicity of a molecule. The parent compound, Isoindoline-4-carboxylic acid, has a calculated XLogP3-AA of -1.9, suggesting it is predominantly hydrophilic.[11] The formation of a hydrochloride salt will further increase its polarity and likely lead to a more negative logP value.

-

Melting Point: The melting point is related to the crystal lattice energy. A higher melting point implies stronger intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. This value would need to be determined experimentally.

Predictive Models for Solubility

For a more quantitative prediction, computational models can be employed. These are particularly useful for screening a wide range of solvents.

-

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[12][13][14] A solvent is likely to dissolve a solute if their HSP values are similar. The principle is that the energy cost of breaking solute-solute and solvent-solvent interactions is compensated by the energy gained from forming solute-solvent interactions. One can experimentally determine the HSP of the target compound by testing its solubility in a range of solvents with known HSPs.

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[5][8][10][15] It calculates the interaction energies of molecules in a virtual conductor, providing a detailed surface polarity profile. This allows for the prediction of solubility in various solvents without the need for extensive experimental data.

A Strategic Approach to Solvent Selection for Solubility Studies

A well-designed solubility study should include a diverse set of organic solvents that span a range of polarities, proticities, and hydrogen bonding capabilities.[1][2][16] The choice of solvents should be guided by their intended application (e.g., reaction, crystallization, formulation) and safety considerations.

Table 1: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Example Solvents | Key Properties | Rationale for Inclusion |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Polar, Hydrogen Bond Donors/Acceptors | Likely to solvate both the carboxylic acid and the hydrochloride salt through hydrogen bonding. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar, Hydrogen Bond Acceptors | Can solvate the protonated amine and interact with the carboxylic acid. High dielectric constants can support ion dissociation. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately Polar, Hydrogen Bond Acceptors | Can interact with the carboxylic acid proton. Lower polarity than alcohols. |

| Esters | Ethyl Acetate | Moderately Polar, Hydrogen Bond Acceptor | Common solvent in chromatography and crystallization. |

| Ketones | Acetone | Polar, Hydrogen Bond Acceptor | Represents a common class of polar aprotic solvents. |

| Chlorinated Solvents | Dichloromethane (DCM) | Apolar/Weakly Polar | Unlikely to be a good solvent, but useful for understanding the limits of solubility. |

| Hydrocarbons | Toluene, Heptane | Nonpolar | Expected to have very low solubility; serves as a negative control. |

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating experimental protocol for the quantitative determination of the solubility of this compound.

The Shake-Flask Method: The Gold Standard

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[17]

Diagram 1: Workflow for the Shake-Flask Solubility Determination

Caption: A stepwise workflow for determining equilibrium solubility.

Detailed Protocol:

-

Preparation: Add an excess of this compound to a series of vials, each containing a precise volume (e.g., 2.0 mL) of the selected organic solvents. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. The filtrate is then accurately diluted with a suitable solvent (typically the mobile phase of the analytical method) for quantification.

Analytical Quantification: HPLC-UV Method

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred technique for accurate quantification due to its specificity and sensitivity.[11][18][19][20][21]

Table 2: Example HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileGradient: 10-90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

| Standard Preparation | Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or water) and perform serial dilutions to create a calibration curve. |

Self-Validating System:

-

Calibration Curve: A multi-point calibration curve (typically 5-7 points) should be prepared, and the correlation coefficient (r²) should be >0.999.

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). The calculated solubility should be consistent across the later time points.

-

Mass Balance: The solid material remaining after the experiment can be recovered, dried, and weighed to confirm that an excess was present throughout the experiment.

Interpreting and Presenting Solubility Data

The experimentally determined solubility values should be tabulated for clear comparison.

Table 3: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Qualitative Classification |

| Methanol | 55.0 | Freely Soluble |

| Ethanol | 25.5 | Soluble |

| Isopropanol | 8.2 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |

| Acetonitrile | 1.5 | Slightly Soluble |

| Ethyl Acetate | 0.2 | Very Slightly Soluble |

| Dichloromethane | < 0.1 | Practically Insoluble |

| Heptane | < 0.01 | Practically Insoluble |

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

Diagram 2: Relationship between Solvent Polarity and Predicted Solubility

Caption: Expected trend of solubility with solvent polarity.

Conclusion and Future Work

This guide provides a comprehensive, scientifically grounded approach for characterizing the solubility of this compound in organic solvents. By integrating theoretical predictions with a robust experimental protocol, researchers can confidently generate the high-quality data necessary for informed decision-making in chemical and pharmaceutical development. The logical progression from molecular structure analysis to quantitative measurement ensures a thorough understanding of the compound's behavior.

Future work should focus on executing the described experimental plan to generate a definitive solubility dataset for this compound. Additionally, investigating the temperature dependence of solubility would provide valuable thermodynamic data, such as the enthalpy and entropy of dissolution, further enriching our understanding of this molecule's properties.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Isoindoline-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (2020). Application of the Consonance Solvent Concept for Accurate Prediction of Buckminster Solubility in 180 Net Solvents using COSMO-RS Approach. Retrieved from [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

- de Pablo, J. J., & Kolker, A. R. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(11), 4259-4266.

-

ResearchGate. (2017). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous-Organic Solvents. Retrieved from [Link]

-

ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent? Retrieved from [Link]

- Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 40(1-2), 1-21.

-

ResearchGate. (2015). Solvent selection for pharmaceuticals. Retrieved from [Link]

- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).

- Li, P., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 8(46), 26035-26042.

- S. L. Shamblin, et al. (2019).

- Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7549-7589.

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Mitchell, J. B. O., & McDonagh, J. L. (2020).

-

ResearchGate. (2018). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

- Anwar, S., et al. (2023). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics, 3(2), 96-104.

- S. B. Kanthale, et al. (2016). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

-

Semantic Scholar. (n.d.). PREPARATION OF WATER-SOLUBLE COMPOUNDS THROUGH SALT FORMATION. Retrieved from [Link]

-

Journal of Pharma and Biomedics. (2023). View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Retrieved from [Link]

- Abraham, M. H., & Acree, W. E. (2014). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 103(8), 2273-2283.

-

MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

-

Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

-

IU Pressbooks. (n.d.). Thermodynamics of the Solvation of Salts – Virtual Chemistry Experiments. Retrieved from [Link]

Sources

- 1. rjpls.org [rjpls.org]

- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 3. researchgate.net [researchgate.net]

- 4. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 5. mdpi.com [mdpi.com]

- 6. webassign.net [webassign.net]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scm.com [scm.com]

- 9. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. zenodo.org [zenodo.org]

- 11. researchgate.net [researchgate.net]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Solubility parameters (HSP) [adscientis.com]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. cetjournal.it [cetjournal.it]

- 16. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. improvedpharma.com [improvedpharma.com]

- 19. jpbsci.com [jpbsci.com]

- 20. jpbsci.com [jpbsci.com]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stability of Isoindole Ring Systems in Medicinal Chemistry

Introduction: The Isoindole Enigma in Drug Discovery

The isoindole ring system, a structural isomer of the ubiquitous indole nucleus, presents a compelling yet challenging scaffold for medicinal chemists.[1] Comprised of a fused benzene and pyrrole ring, its unique electronic architecture offers a distinct three-dimensional vector space for interacting with biological targets compared to its more stable counterpart.[2][3] However, the parent isoindole is notoriously unstable, a characteristic that has historically limited its widespread application in drug development.[4][5] This guide provides an in-depth exploration of the underlying chemical principles governing isoindole (in)stability and delineates the modern synthetic and strategic frameworks that have successfully transformed this reactive heterocycle into a viable and valuable pharmacophore.

Part 1: The Core Challenge: Understanding the Inherent Instability of the 2H-Isoindole System

To effectively utilize the isoindole core, one must first appreciate its intrinsic chemical vulnerabilities. Unlike indole, which possesses a robust benzenoid character, isoindole's stability is compromised by a lower aromaticity and a significant contribution from a reactive ortho-quinoidal resonance structure.[6] This electronic arrangement is the root cause of its two primary degradation pathways: cycloaddition and oxidation.

Aromaticity and the Reactive Tautomer

The 10π-electron system of isoindole satisfies Hückel's rule for aromaticity. However, the fusion pattern results in a less stable aromatic system compared to indole.[3] The 2H-isoindole tautomer, which predominates in solution, can be described by two key resonance structures.[1]

-

Benzenoid Form: Retains the aromatic sextet of the benzene ring.

-

ortho-Quinoidal Form: Disrupts the benzene aromaticity, creating a highly reactive diene system across the C1, C3a, C7a, and C7 positions.

The relatively small energy gap between these forms means the isoindole readily undergoes reactions characteristic of a diene.

Primary Decomposition Pathways

The inherent reactivity of the ortho-quinoidal form leads to rapid decomposition, particularly in the absence of stabilizing substituents.

-

Diels-Alder Dimerization: The isoindole acts as both a diene and a dienophile in a [4+2] cycloaddition reaction with itself, leading to rapid polymerization and disappearance of the monomeric species.

-

Oxidation: The electron-rich pyrrole moiety is highly susceptible to oxidation, often leading to the formation of more stable phthalimide derivatives, especially in the presence of atmospheric oxygen.

The following diagram illustrates these competing degradation pathways originating from the reactive tautomer.

Caption: The instability of 2H-isoindole arises from its equilibrium with a reactive ortho-quinoidal tautomer, which rapidly undergoes dimerization or oxidation.

Part 2: Strategies for Taming the Isoindole Core

Medicinal chemists have devised several powerful strategies to overcome the inherent instability of the isoindole ring system. These approaches focus on sterically and electronically disfavoring the decomposition pathways.

Steric Shielding

Introducing sterically demanding substituents at key positions is the most common and effective method for kinetic stabilization.

-

N-2 Substitution: Placing a large group (e.g., tert-butyl, phenyl, or other bulky moieties) on the nitrogen atom physically obstructs the face of the pyrrole ring, hindering the approach of a dienophile and thereby inhibiting the Diels-Alder dimerization.

-

C-1 and C-3 Substitution: Flanking the nitrogen with substituents at the C-1 and C-3 positions effectively encases the reactive diene system, providing a robust steric barrier against both dimerization and oxidative attack.

Electronic Modulation

The electronic nature of substituents on the carbocyclic ring plays a critical role in thermodynamic stabilization.

-

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -CF₃, -CN, -NO₂, halides) to the benzene ring decreases the electron density of the entire system.[4] This reduces the nucleophilicity and diene character of the pyrrole moiety, making it less prone to oxidation and cycloaddition.[4] Several studies have shown that electron-deficient isoindoles are considerably easier to handle and purify.[4]

-

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -CH₃, -OCH₃) increase electron density and tend to destabilize the isoindole core.[4]

The following table summarizes the general effects of substitution on isoindole stability.

| Substitution Position | Type of Group | Primary Stabilization Mechanism | General Effect on Stability |

| N-2 | Bulky Alkyl/Aryl | Steric Hindrance | High Increase |

| C-1, C-3 | Aryl/Heteroaryl | Steric Hindrance & π-conjugation | High Increase |

| C-4, C-5, C-6, C-7 | Electron-Withdrawing | Electronic Deactivation | Moderate to High Increase |

| C-4, C-5, C-6, C-7 | Electron-Donating | Electronic Activation | Decrease |

Part 3: Experimental Protocols for Synthesis and Stability Assessment

The successful application of the isoindole scaffold requires robust synthetic methods and reliable assays to quantify stability.

General Synthetic Protocol: Three-Component Assembly of a Stabilized Isoindole

This protocol is adapted from modern methods for the efficient, one-pot construction of stabilized isoindoles.[4] It relies on the condensation of an aromatic dialdehyde, a primary amine, and a thiol.

Objective: To synthesize a representative N-butyl-1-((4-methylphenyl)thio)-5-nitro-2H-isoindole. The nitro group serves as a stabilizing EWG.

Materials:

-

4-Nitrophthalaldehyde (1.0 eq)

-

n-Butylamine (1.1 eq)

-

p-Toluenethiol (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA, 1.2 eq)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

To a solution of 4-nitrophthalaldehyde (1.0 eq) in anhydrous DCM at room temperature, add n-butylamine (1.1 eq). Stir the mixture for 20 minutes.

-

Add p-toluenethiol (1.1 eq) to the reaction mixture, followed by triethylamine (1.2 eq).

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the stable isoindole product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Kinetic Stability Assessment using HPLC

This workflow quantifies the stability of a synthesized isoindole derivative by monitoring its concentration over time in a relevant buffer system.

Objective: To determine the half-life (t₁/₂) of a stabilized isoindole in a phosphate-buffered saline (PBS) solution containing a co-solvent.

Workflow Diagram:

Caption: Workflow for determining the kinetic stability and half-life of an isoindole compound using HPLC analysis.

Procedure:

-

Preparation: Prepare a 10 mM stock solution of the test isoindole in DMSO. Prepare the incubation medium (e.g., 90% PBS pH 7.4 / 10% Acetonitrile). The acetonitrile is used to ensure solubility.

-

Initiation: Pre-warm the incubation medium to 37°C. Initiate the experiment by spiking the isoindole stock solution into the medium to a final concentration of 100 µM. This is the t=0 sample.

-

Incubation and Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding an equal volume of cold acetonitrile. This precipitates proteins (if present) and stops further degradation. Centrifuge to pellet any precipitate.

-

Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection at the λₘₐₓ of the isoindole compound.

-

Data Processing: Determine the peak area of the parent isoindole at each time point.

-

Calculation: Plot the natural logarithm of the parent peak area versus time. The slope of the resulting line is the negative of the degradation rate constant (-k). Calculate the half-life using the formula: t₁/₂ = 0.693 / k.

Conclusion and Future Outlook

The historical perception of isoindoles as prohibitively unstable has been thoroughly revised by modern medicinal chemistry. Through a deep understanding of their electronic structure and reactivity, chemists have developed a robust toolbox of stabilizing strategies, primarily centered on steric hindrance and electronic deactivation. The successful application of these principles has unlocked the isoindole scaffold for use in diverse therapeutic areas, from oncology to materials science.[2][5] As synthetic methodologies become more sophisticated and our understanding of structure-stability relationships deepens, the isoindole ring system is poised to become an increasingly important and versatile core in the design of next-generation therapeutics.

References

-

Three-component assembly of stabilized fluorescent isoindoles - PMC - NIH. (2022-03-02). Available from: [Link]

-

Why is isoindole unstable? - Chemistry Stack Exchange. (2016-12-17). Available from: [Link]

-

The chemistry of isoindole natural products - PMC - NIH. Available from: [Link]

-

Recent Developments in Isoindole Chemistry - ResearchGate. (2022-08-10). Available from: [Link]

-

The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule | The Journal of Physical Chemistry A - ACS Publications. (2020-12-24). Available from: [Link]

-

Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing). (2012-07-10). Available from: [Link]

-

Isoindole - Wikipedia. Available from: [Link]

Sources

- 1. Isoindole - Wikipedia [en.wikipedia.org]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Isoindole Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Isoindole Core

The isoindole nucleus, a benzo-fused pyrrole heterocycle, represents a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that can bind to a multitude of biological targets with high affinity. This versatility has led to the development of a wide array of therapeutic agents across diverse disease areas.[1][2] From the immunomodulatory and anticancer activities of thalidomide and its analogs, lenalidomide and pomalidomide, to the anti-inflammatory effects of apremilast, the clinical and commercial success of isoindole-based drugs underscores the immense potential of this heterocyclic system.[3][4]

This in-depth technical guide, designed for researchers and drug development professionals, will explore the multifaceted applications of isoindole derivatives in contemporary drug discovery. We will delve into the synthetic methodologies for accessing this core, detail its diverse pharmacological activities with a focus on anticancer, anti-inflammatory, and neuroprotective applications, and provide validated experimental protocols for their synthesis and biological evaluation.

Pharmacological Landscape of Isoindole Derivatives

The biological activity of isoindole derivatives is vast and varied, largely influenced by the nature and position of substituents on the bicyclic core.[5][6] This structural diversity allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

Anticancer Applications: A Mechanistic Deep Dive

Isoindole derivatives have emerged as a particularly promising class of anticancer agents, with several compounds demonstrating potent cytotoxic effects against a range of cancer cell lines.[4][5][7][8][9] The anticancer activity is often linked to the specific functional groups attached to the isoindole-1,3(2H)-dione skeleton.[5][6]

Mechanism of Action: A key mechanism through which some isoindole derivatives exert their anticancer effects is the modulation of protein-protein interactions (PPIs). A notable example is the disruption of the Keap1-Nrf2 interaction.[10][11] Under normal physiological conditions, Keap1 targets the transcription factor Nrf2 for proteasomal degradation. In the presence of oxidative stress or certain small molecule inhibitors, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. This pathway is crucial for cellular defense against oxidative stress, and its modulation can be harnessed for therapeutic benefit in cancer.[10]

Signaling Pathway: Keap1-Nrf2 Axis Modulation by Isoindole Derivatives

Caption: Keap1-Nrf2 signaling pathway and its inhibition by isoindole derivatives.

Quantitative Data: Anticancer Activity of Isoindole Derivatives

The following table summarizes the in vitro cytotoxic activity of representative isoindole-1,3-dione derivatives against common cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | MCF-7 (Breast) | Varies | [12] |

| Derivative 2 | Caco-2 (Colon) | Varies | [12] |

| Derivative 3 | A549 (Lung) | Varies | [13] |

| Derivative 4 | HeLa (Cervical) | Varies | [12] |

| Derivative 5 | PC-3 (Prostate) | Varies | [12] |

Neuroprotective Potential: Targeting Cholinesterases

Certain isoindole derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's disease.[14] A primary mechanism of action in this area is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[15] By inhibiting these enzymes, isoindole derivatives can increase acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[14]

Quantitative Data: Cholinesterase Inhibitory Activity

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Derivative I | Acetylcholinesterase (AChE) | 1.12 | [15] |

| Derivative III | Butyrylcholinesterase (BuChE) | 21.24 | [15] |

| Compound 7a | Acetylcholinesterase (AChE) | 2.1 | [16] |

| Compound 7f | Acetylcholinesterase (AChE) | 2.1 | [16] |

Anti-inflammatory Activity: COX Inhibition

Isoindole derivatives have also been investigated for their anti-inflammatory properties, with some compounds exhibiting inhibitory activity against cyclooxygenase (COX) enzymes.[2][8][9] COX enzymes are central to the inflammatory cascade, and their inhibition is a well-established approach for treating inflammation and pain.

Synthetic Strategies and Experimental Protocols

The synthesis of the isoindole core and its derivatives can be achieved through various chemical methodologies.[1] A common and straightforward approach for the synthesis of isoindoline-1,3-diones involves the condensation of phthalic anhydride with primary amines.[3][17]

Experimental Workflow: Synthesis of N-Substituted Isoindoline-1,3-diones

Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.

Detailed Protocol: Synthesis of 2-(4-Fluorophenyl)isoindoline-1,3-dione

This protocol is adapted from a general procedure for the synthesis of isoindoline-1,3-dione derivatives.[17]

Materials:

-

Phthalic anhydride (0.1 mol)

-

4-Fluoroaniline (0.1 mol)

-

Glacial acetic acid (50-75 mL)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (0.1 mol) and 4-fluoroaniline (0.1 mol).

-

Add 50-75 mL of glacial acetic acid to the flask.

-

Heat the mixture to reflux and maintain for 3 hours.

-

After 3 hours, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-(4-fluorophenyl)isoindoline-1,3-dione.

-

Dry the purified product under vacuum.

Detailed Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[12][13]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test isoindole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (for formazan dissolution)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 or 72 hours.

-

After incubation, remove the medium and add MTT solution to each well. Incubate for an additional 4 hours.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method for measuring AChE activity.[16][18][19]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Potassium phosphate buffer (pH 8.0)

-

Test isoindole derivatives

-

96-well microplate

Procedure:

-

In a 96-well plate, add potassium phosphate buffer.

-

Add the test compound solution at various concentrations.

-

Add the AChE enzyme solution and pre-incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Simultaneously, add DTNB solution.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion and Future Perspectives

The isoindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to modulate its pharmacological profile through chemical modification make it an attractive starting point for drug discovery campaigns.[1][7] The diverse range of biological activities, including potent anticancer, neuroprotective, and anti-inflammatory effects, highlights the broad therapeutic potential of this privileged heterocyclic system.[1][2][8]

Future research in this area will likely focus on several key aspects:

-

Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally benign synthetic routes to access complex isoindole derivatives.[5]

-

Elucidation of Novel Mechanisms of Action: Deeper investigation into the molecular targets and signaling pathways modulated by isoindole compounds to uncover new therapeutic opportunities.

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the isoindole core to optimize potency, selectivity, and pharmacokinetic properties.

-

Targeted Drug Delivery: The design of isoindole-based conjugates for targeted delivery to specific tissues or cell types, thereby enhancing efficacy and reducing off-target toxicity.

By leveraging the foundational knowledge outlined in this guide and embracing innovative approaches, the scientific community is well-positioned to unlock the full therapeutic potential of isoindole derivatives in the ongoing quest for new and improved medicines.

References

-

Bhatia, R. K. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry, 17(2), 189–207. [Link]

-

(2024). A review on biological activity and synthetic methods of isoindole nucleus. Authorea Preprints. [Link]

-

Singh, S., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. [Link]

-

(2022). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets. [Link]

-

(2021). Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study). Hilaris Publisher. [Link]

-

(2021). Chemoenzymatic Synthesis of Apremilast. ResearchGate. [Link]

-

Köse, A., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anticancer Agents in Medicinal Chemistry. [Link]

- (2019). Process for the preparation of apremilast.

-

Jadhav, M., & Shaikh, H. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]

- (2016). Improved process for the preparation of apremilast.

-

(2020). A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. ResearchGate. [Link]

- (2016). An improved process for synthesis of lenalidomide.

- (2020). Preparation method of lenalidomide.

-

(2022). Alternative synthesis of lenalidomide. ResearchGate. [Link]

-

Karim, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. [Link]

-

Bhatia, R. K. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry. [Link]

-

Bhatia, R. K. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Bentham Science Publishers. [Link]

-